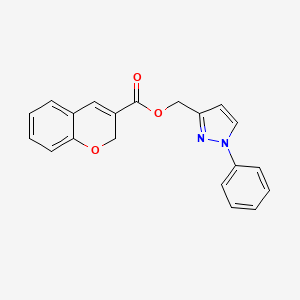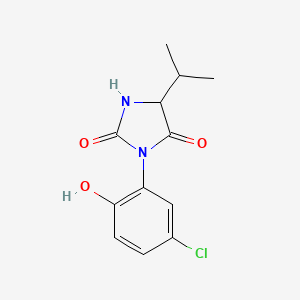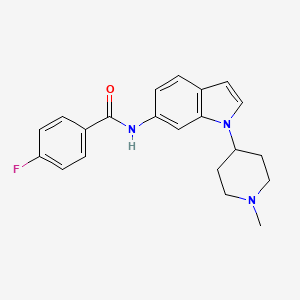
4-(Pyridin-2-ylthio)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-ylthio)butan-1-amine is an organic compound with the molecular formula C9H14N2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pyridine ring attached to a butan-1-amine group via a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylthio)butan-1-amine typically involves the reaction of pyridine-2-thiol with 4-bromobutan-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-ylthio)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Secondary and tertiary amines
Scientific Research Applications
4-(Pyridin-2-ylthio)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-ylthio)butan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-ylthio)butan-1-amine
- 4-(Pyridin-4-ylthio)butan-1-amine
- 4-(Pyridin-2-ylthio)pentan-1-amine
Uniqueness
4-(Pyridin-2-ylthio)butan-1-amine is unique due to its specific thioether linkage and the position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
4-pyridin-2-ylsulfanylbutan-1-amine |
InChI |
InChI=1S/C9H14N2S/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8,10H2 |
InChI Key |
NDPGQXDSNFCPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)




![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)


